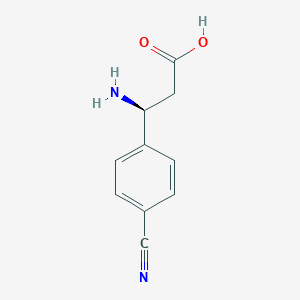

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

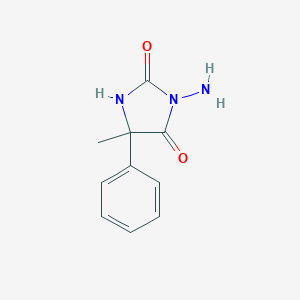

“(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is a compound used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . It appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” involves the use of commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

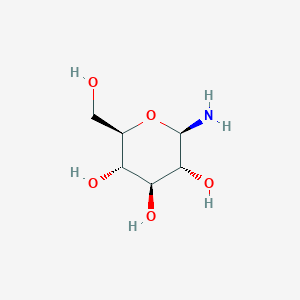

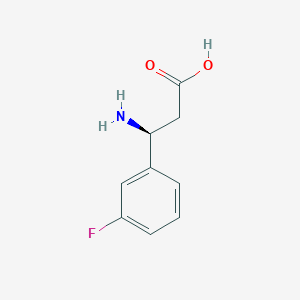

The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is C11H19NO6 . The InChI code is 1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” include a molecular weight of 261.27 g/mol . It appears as a white to yellow powder or crystals . The compound is stored in a dry room at room temperature .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Synthesis of Stereoisomers : Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid related to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid. This synthesis shortens the procedure from previous literature, offering either pure cis or trans acid through simple adjustments in reaction conditions (Bakonyi et al., 2013).

Nonaqueous Determination : Ehrlich-Rogozinski (1974) describes a method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This involves the use of perchloric acid in acetic acid, facilitating accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).

Peptide Synthesis : The work by Adamczyk and Reddy (2001) on the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, which include (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, is crucial in the field of peptide synthesis. These compounds are synthesized from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, highlighting the relevance of these compounds in non-proteinogenic amino acid synthesis (Adamczyk & Reddy, 2001).

Butoxycarbonylation of Amines : The research by Heydari et al. (2007) focuses on the N-tert-butoxycarbonylation of amines using a specific heteropoly acid as a catalyst. This efficient and environmentally benign catalyst highlights the importance of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid in the synthesis of N-Boc derivatives of chiral α-amino alcohols and esters (Heydari et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457683 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid | |

CAS RN |

77302-72-8 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)